molecular formula C15H15BrFN B1405894 [(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine CAS No. 1498345-25-7

[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine

Cat. No. B1405894
M. Wt: 308.19 g/mol
InChI Key: KGUBEUKDIIVKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine is a chemical compound. It has a molecular weight of 260.15 . The IUPAC name for this compound is N-(4-bromo-3-fluorobenzyl)-2-methyl-1-propanamine .


Molecular Structure Analysis

The molecular structure of [(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine can be represented by the InChI code 1S/C11H15BrFN/c1-8(2)6-14-7-9-3-4-10(12)11(13)5-9/h3-5,8,14H,6-7H2,1-2H3 . This indicates the presence of bromine, fluorine, and nitrogen atoms in the compound.


Physical And Chemical Properties Analysis

[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine is a compound with a molecular weight of 260.15 . The IUPAC name for this compound is N-(4-bromo-3-fluorobenzyl)-2-methyl-1-propanamine .

Scientific Research Applications

Antibacterial Activity

A study by Uwabagira, Sarojini, and Poojary (2018) focused on the synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, involving precursors with structural similarity to the compound . This compound exhibited in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, suggesting potential applications in developing new antibacterial agents (Uwabagira et al., 2018).

Synthesis of Complex Molecular Structures

Chukhajian et al. (2020) explored synthetic routes to 4-bromo-1,1′:4′,1″-terphenyl and 4-methyl-1,1′:4′,1″-terphenyl. Their research involved Stevens rearrangement of quaternary ammonium salts containing 3-phenylprop-2-en-1-yl and 3-(4-bromo- or 4-methylphenyl)prop-2-yn-1-yl groups, leading to complex molecular structures. This highlights the versatility of such bromo- and methyl-substituted compounds in organic synthesis (Chukhajian et al., 2020).

Tyrosine Kinase Inhibitors

Rewcastle et al. (1998) investigated a series of analogues of 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine PD 158780, a potent inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). These compounds, bearing similarities in structure to the query compound, were evaluated for their ability to inhibit tyrosine phosphorylation, indicating their potential use in cancer therapy (Rewcastle et al., 1998).

Fluorescence Probe Properties

Singh and Darshi (2002) studied the fluorescence probe properties of certain diphenylbutadienes in micelles and vesicles. Their research on compounds with phenyl groups and their interaction with different media could provide insights into the photophysical properties and potential applications of similar compounds in biological imaging and sensors (Singh and Darshi, 2002).

Crystal Structure Analysis

Das et al. (2003) synthesized and measured the X-ray crystal structure of amino-3-fluorophenyl boronic acid, a compound related to the query. Their work emphasizes the importance of structural analysis in understanding the reactivity and potential applications of such compounds in materials science and pharmaceuticals (Das et al., 2003).

properties

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]-1-(4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrFN/c1-11-2-4-12(5-3-11)9-18-10-13-6-7-14(16)15(17)8-13/h2-8,18H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUBEUKDIIVKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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